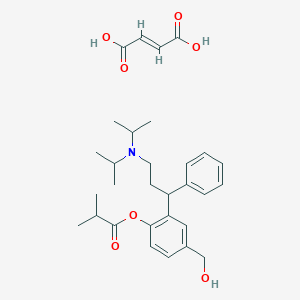

rac Fesoterodine Fumarate

Übersicht

Beschreibung

Fesoterodine fumarate is a medication primarily used for the treatment of overactive bladder (OAB), a condition characterized by symptoms such as urgency, frequency, and urge urinary incontinence (UUI). It is an antimuscarinic drug, which means it works by blocking muscarinic receptors in the bladder, thus reducing muscle spasms and the urge to urinate .

Synthesis Analysis

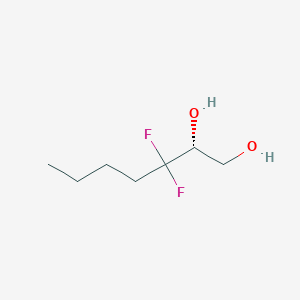

The synthesis of fesoterodine fumarate is not explicitly detailed in the provided papers. However, it is known that fesoterodine is a prodrug, which means it is metabolized into its active form after administration. The active metabolite, 5-hydroxymethyl tolterodine, is responsible for the therapeutic antimuscarinic effects observed in patients .

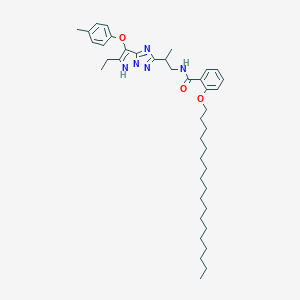

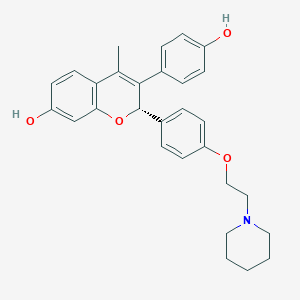

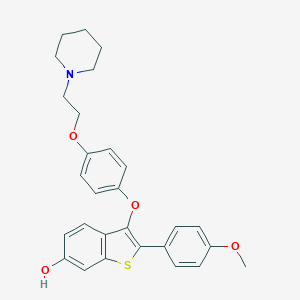

Molecular Structure Analysis

The molecular structure of fesoterodine fumarate allows it to be rapidly metabolized by nonspecific plasma esterases to its active form, 5-hydroxymethyl tolterodine. This active metabolite then exerts its effects on the muscarinic receptors. The parent compound itself has no antimuscarinic efficacy due to its rapid and complete hydrolysis after oral administration .

Chemical Reactions Analysis

Fesoterodine fumarate undergoes hydrolysis to form its active metabolite, which then interacts with muscarinic receptors to exert its therapeutic effects. The metabolism of fesoterodine is independent of the cytochrome P450 enzyme system, which reduces the potential for drug-drug interactions and variability in drug exposure .

Physical and Chemical Properties Analysis

The physical and chemical properties of fesoterodine fumarate contribute to its unique pharmacokinetic profile. It has dual excretion pathways and minimal central nervous system penetration, which leads to less variability in drug exposure. This pharmacokinetic profile allows for the administration of fesoterodine in populations with mild to moderate renal and hepatic insufficiency and in the geriatric population .

Efficacy and Case Studies

Fesoterodine fumarate has been shown to be effective in treating neurogenic Detrusor Overactivity (nDO) due to spinal cord lesions or multiple sclerosis (MS). The efficacy of fesoterodine fumarate (8 mg) was determined in a prospective study, indicating its potential benefits for patients suffering from neurogenic lower urinary tract dysfunction . Additionally, in two phase III studies, fesoterodine significantly reduced mean urgency and UUI episodes over placebo, with up to 60% of patients reporting no UUI episodes on a 3-day voiding diary. Quality of life indices were also significantly improved over placebo .

Safety and Tolerability

Fesoterodine fumarate is generally well-tolerated by patients. There is a dose-related increase in antimuscarinic adverse events, such as dry mouth and constipation; however, few patients discontinue fesoterodine due to side effects. Its safety and tolerability have been reviewed extensively, with a special emphasis on its pharmacokinetic features and implications for various patient populations .

Wissenschaftliche Forschungsanwendungen

Design and Development Insights

Fesoterodine fumarate has been extensively studied for its pharmacological properties and applications, particularly as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), which is also the active metabolite of tolterodine. The design and development of fesoterodine aimed to enhance systemic bioavailability of 5-HMT upon oral administration, selecting fesoterodine among various ester analogues of 5-HMT to optimize its biopharmaceutics profile. This development was grounded in the pharmacological connection to tolterodine, with considerations for lipophilicity, permeability, and metabolism. Notably, fesoterodine's metabolism via nonspecific esterases, as opposed to the CYP2D6-mediated metabolism of tolterodine, offers consistent exposure to 5-HMT, regardless of patient genotype, which contrasts with the variable exposures observed with tolterodine treatment. This pharmacokinetic consistency underpins fesoterodine's development for overactive bladder (OAB) treatment, supporting its therapeutic application in dosages that have been shown to be efficacious and well-tolerated (Malhotra et al., 2009).

Elderly Population Considerations

The application of fesoterodine fumarate in treating overactive bladder (OAB) in the elderly has been a focus of clinical research, acknowledging the prevalence and impact of OAB in this demographic. Clinical trials have demonstrated significant improvements in disease-related outcomes and quality of life for elderly patients treated with fesoterodine. Its tolerability profile, established through extensive trials, underscores its suitability for older patients, offering a therapeutic option that effectively manages OAB symptoms while maintaining a favorable safety profile (Wagg, 2012).

Safety And Hazards

Fesoterodine may cause serious side effects. It is not approved for use by anyone younger than 6 years old or anyone who weighs less than 55 pounds . The commonest side effect is dry mouth . Other side effects may include severe stomach pain or constipation, a weak stream of urine, or trouble emptying your bladder, little or no urination, or headache, dizziness, drowsiness .

Eigenschaften

IUPAC Name |

(E)-but-2-enedioic acid;[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHXMIASLKXGBU-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647799 | |

| Record name | (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Fesoterodine Fumarate | |

CAS RN |

1333234-73-3 | |

| Record name | (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)